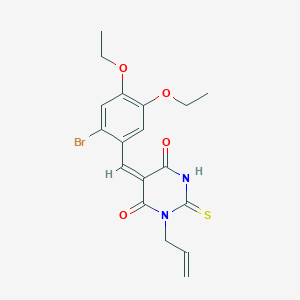

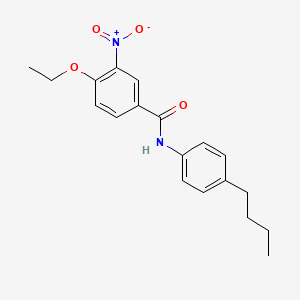

![molecular formula C20H20O3 B5216733 2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)

2-[3-(3-methoxyphenoxy)propoxy]naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of compounds related to 2-[3-(3-methoxyphenoxy)propoxy]naphthalene involves various chemical reactions, including Friedel-Crafts reactions, condensation, and cyclization processes. For instance, a related compound, 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, was synthesized from anisole and anisole acid, experiencing a series of reactions including Friedel-Crafts cyclization, with a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor for anti-inflammatory agents, through Pd-catalyzed reactions and regioselective addition processes (T. Hiyama et al., 1990).

Molecular Structure Analysis Molecular structure analysis, such as Density Functional Theory (DFT), is used to predict the geometry, vibrational frequencies, and electronic properties of compounds. For example, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was studied using DFT to understand its optimized structure and vibrational assignments, indicating the molecule's potential for nonlinear optical properties and molecular electrostatic potential analysis (Prakashgoud Patil et al., 2021).

Chemical Reactions and Properties Various chemical reactions, including oxidation and metalation, are significant for understanding the reactivity and functionalization of naphthalene derivatives. Oxidation studies on 2-methoxynaphthalene have revealed the formation of dihydroxy-7-methoxy-1,2-dihydronaphthalene as a major product by naphthalene dioxygenases, showcasing the potential for biooxidation in producing chiral synthons (G. Whited et al., 1994).

Physical Properties Analysis The study of physical properties, such as crystalline structure and spectroscopic characterizations, helps in identifying the compound's state and molecular interactions. The crystal structure and spectroscopic characteristics of compounds like (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol have been elucidated using X-ray single-crystal methods and DFT calculations, highlighting the compound's phenol-imine tautomeric form and electronic properties (G. Alpaslan & M. Macit, 2014).

Chemical Properties Analysis The chemical properties of this compound derivatives can be explored through reactions such as nucleophilic aromatic substitution, which enables the functionalization of the naphthalene core. Nucleophilic aromatic substitution reactions have been utilized to replace the methoxy group with various nucleophiles, facilitating the synthesis of differently substituted phosphines (T. Hattori et al., 1994).

作用机制

Target of Action

The primary target of 2-[3-(3-methoxyphenoxy)propoxy]naphthalene, also known as AOH1996 , is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair .

Mode of Action

AOH1996 acts as a small molecule inhibitor of PCNA . It selectively targets caPCNA, which is preferentially found in cancer cells . This selective targeting may allow for the killing of cancer cells without affecting healthy tissues .

Biochemical Pathways

It is known that pcna plays a crucial role in dna repair . By inhibiting PCNA, AOH1996 could potentially disrupt these repair mechanisms, leading to DNA damage and cell death in cancer cells .

Result of Action

In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .

属性

IUPAC Name |

2-[3-(3-methoxyphenoxy)propoxy]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-21-18-8-4-9-19(15-18)22-12-5-13-23-20-11-10-16-6-2-3-7-17(16)14-20/h2-4,6-11,14-15H,5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWOTPCCJUQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)

![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)

![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)

![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)

![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)